molecular formula C7H13NO B13247455 Octahydrocyclopenta[b]pyrrol-6-ol CAS No. 1824145-83-6

Octahydrocyclopenta[b]pyrrol-6-ol

Cat. No.: B13247455
CAS No.: 1824145-83-6
M. Wt: 127.18 g/mol
InChI Key: RVUBHWGJRCJPSK-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with the molecular formula C7H13NO It is a derivative of pyrrole, characterized by a fused bicyclic structure that includes a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrocyclopenta[b]pyrrol-6-ol typically involves the hydrogenation of 1,2-dicyanocyclopentene. This process can be catalyzed by various catalysts, such as Raney nickel or copper chromite, under high-pressure hydrogenation conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of the intermediate cyclic amide or imide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[b]pyrrol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Octahydrocyclopenta[b]pyrrol-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydrocyclopenta[b]pyrrol-6-ol is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1824145-83-6

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol

InChI

InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2

InChI Key

RVUBHWGJRCJPSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CCN2)O

Origin of Product

United States

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